N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine is a heterocyclic compound that features both furan and benzothiazole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves the reaction of 2-aminobenzothiazole with furan-2-carbaldehyde under suitable conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products:
- Oxidation products include furan-2-carboxylic acid derivatives.
- Reduction products include dihydrobenzothiazole derivatives.
- Substitution products vary depending on the substituent introduced .
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: By inhibiting EGFR, the compound can disrupt signaling pathways that promote cancer cell growth, leading to apoptosis (programmed cell death) in cancer cells.
Comparaison Avec Des Composés Similaires
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound also contains a furan ring and has been studied for its neurochemical properties.
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: Another furan-containing compound with potential biological activities.
Uniqueness: N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine is unique due to its dual presence of furan and benzothiazole rings, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .
Activité Biologique
N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a furan ring and a benzothiazole moiety, which contribute to its unique chemical reactivity and biological activity. The presence of these functional groups enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for various pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as EGFR (Epidermal Growth Factor Receptor), disrupting signaling pathways that promote cancer cell growth and leading to apoptosis in cancer cells.
- Antimicrobial Activity : It exhibits antimicrobial properties by up-regulating the expression of succinate dehydrogenase during oxidative phosphorylation, thereby inhibiting bacterial reproduction .
Antimicrobial Properties
This compound has been investigated for its effectiveness against various pathogens. A study highlighted its activity against Xanthomonas oryzae and Xanthomonas citri, with IC50 values indicating significant antibacterial effects .
Anticancer Activity
The compound's anticancer potential has been evaluated in several studies. It has shown promising results in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13). The cytotoxic effects were found to be dose-dependent, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Study 1: Anticancer Screening
In a recent study, derivatives of this compound were synthesized and screened for anticancer activity. The lead compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 15.63 µM, indicating its potential as a therapeutic agent in cancer treatment .
Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of the compound against hospital strains of Staphylococcus epidermidis. The results showed that at a concentration of 4 µg/mL, the compound effectively inhibited bacterial growth, suggesting its applicability in treating infections caused by resistant strains .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in the structure of this compound can significantly influence its biological activity. For instance:
Compound Variation | Target Activity | Observed Effect |
---|---|---|
Substituted Fluorine | Anticancer | Enhanced potency against MCF-7 |
Methylene Bridge Addition | Antifungal | Increased fungicidal activity against Botrytis cinerea |
Nitro Group Introduction | Antimicrobial | Improved inhibition rates against Xanthomonas species |
These findings underscore the importance of structural modifications in enhancing the pharmacological profile of benzothiazole derivatives.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-2-6-11-10(5-1)14-12(16-11)13-8-9-4-3-7-15-9/h1-7H,8H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASYKADDHTUIKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001320518 | |
Record name | N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49645811 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
155672-49-4 | |
Record name | N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001320518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.